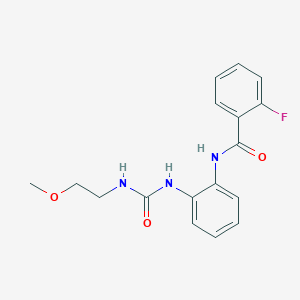

2-fluoro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide

Description

2-Fluoro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide is a benzamide derivative featuring a fluorine atom at the 2-position of the benzoyl group and a phenylurea side chain modified with a 2-methoxyethyl group.

Properties

IUPAC Name |

2-fluoro-N-[2-(2-methoxyethylcarbamoylamino)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c1-24-11-10-19-17(23)21-15-9-5-4-8-14(15)20-16(22)12-6-2-3-7-13(12)18/h2-9H,10-11H2,1H3,(H,20,22)(H2,19,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBSQMWDAULCPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide typically involves a multi-step process. The initial step often includes the formation of an intermediate compound through a reaction between a fluoro-substituted benzoyl chloride and a suitable amine. This intermediate is then reacted with 2-methoxyethyl isocyanate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro-substituted benzene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-fluoro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its role in modulating enzyme activity, particularly histone deacetylases.

Medicine: Explored for its potential anticancer properties due to its enzyme inhibition capabilities.

Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of histone deacetylases. This inhibition leads to an increase in acetylation levels of histone proteins, which can alter gene expression and induce cell cycle arrest or apoptosis in cancer cells. The molecular targets include various histone deacetylase isoforms, and the pathways involved are related to chromatin remodeling and gene transcription regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Cancer Benzamide-Urea Derivatives

Several analogs share the benzamide-urea framework but differ in substituents, leading to variations in activity and physicochemical properties:

- Structural Insights: DDY05 includes a sulfonylpiperazine and pyridinylmethyl group, significantly increasing molecular weight and likely enhancing binding to NAD-related enzymes . The target compound’s simpler 2-methoxyethyl group may reduce off-target interactions. Compound 10d lacks a benzamide-urea linkage but shares a trifluoromethyl group, which improves metabolic stability but reduces solubility compared to the target compound’s methoxyethyl chain .

Fluorine Substituent Effects

Fluorine’s electron-withdrawing nature modulates electronic properties and bioavailability:

- The 2-fluoro position in the target compound may enhance binding to aromatic pockets in enzymes (e.g., PARP1’s NAD⁺-binding site) .

- The target compound’s single fluorine balances electronegativity and steric effects.

Ureido Modifications and Pharmacokinetics

- 2-Methoxyethyl vs. Pyridinylmethyl (DDY05) : The methoxyethyl group in the target compound offers moderate hydrophilicity (logP ~2.5–3.0), whereas DDY05’s pyridinylmethyl and sulfonylpiperazine groups increase polarity but may limit blood-brain barrier penetration .

Comparison with Pesticide Benzamides

Compounds like mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) and etobenzanid demonstrate structural parallels but differ in application:

- Mepronil : A methyl-isopropoxy substituent confers fungicidal activity, targeting fungal cell membranes. The target compound’s urea and methoxyethyl groups likely direct it toward mammalian enzymes.

- Etobenzanid : A dichlorophenyl group and ethoxymethoxy chain enhance herbicidal activity. These halogenated groups are absent in the target compound, reflecting divergent therapeutic goals.

Research Findings and Implications

- Target Specificity: The urea linkage in the target compound is critical for interactions with enzymes requiring hydrogen-bond donors/acceptors (e.g., NAMPT’s catalytic site) .

- Solubility vs. Stability : The 2-methoxyethyl group strikes a balance between solubility and metabolic stability, contrasting with the labile ester groups in 10d–10f .

Biological Activity

2-Fluoro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide is a synthetic compound that has gained attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure allows it to interact with specific biological targets, making it a candidate for therapeutic applications, especially in cancer treatment.

Chemical Structure

The compound features a fluorine atom substituted on the benzamide core, along with a methoxyethylureido group. This configuration is crucial for its biological activity, as the fluorine atom can enhance the compound's binding affinity to target enzymes.

Research indicates that this compound primarily acts as an inhibitor of histone deacetylases (HDACs) . HDACs play a significant role in the regulation of gene expression through the modification of histones, and their inhibition can lead to altered cell cycle progression and apoptosis in cancer cells .

Anticancer Potential

- Inhibition of Cell Proliferation : Studies have shown that this compound exhibits potent growth inhibitory effects on various cancer cell lines. For instance, it has demonstrated IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating strong antiproliferative activity .

- Selectivity for HDAC Isoforms : The compound shows higher potency and selectivity towards specific HDAC isoforms compared to similar compounds, which enhances its potential as a therapeutic agent in cancer treatment.

- Case Study : In a recent study, derivatives of this compound were evaluated for their anticancer properties against selected human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, supporting further investigation into their mechanisms and therapeutic potential .

Enzyme Modulation

Apart from its anticancer properties, this compound has been investigated for its role in modulating enzyme activity beyond HDACs. It has been noted for its potential use as a biochemical probe in enzymatic studies, which could provide insights into various metabolic pathways.

Summary of Biological Activities

Comparative Analysis with Similar Compounds

When compared to related compounds such as 2-fluoro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)acetamide and 2-fluoro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)propionamide, this compound stands out due to its superior potency in inhibiting HDACs and its unique structural characteristics that enhance its therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for synthesizing 2-fluoro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide?

The synthesis typically involves multi-step reactions starting with fluorinated benzoyl chlorides and substituted phenylurea intermediates. Key steps include:

- Coupling reactions : Use of carbodiimides (e.g., EDC/HOBt) to form the benzamide bond.

- Ureido group introduction : Reaction of 2-methoxyethyl isocyanate with aniline derivatives under anhydrous conditions. Optimization of solvent polarity (e.g., DMF or dichloromethane) and temperature (50–80°C) is critical for yield improvement .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm substituent positions and purity. For example, the methoxyethyl group shows characteristic δ 3.3–3.5 ppm (CH) and δ 3.7 ppm (OCH) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peaks with <2 ppm error) .

- Infrared Spectroscopy (IR) : Detects urea C=O stretches (~1650 cm) and benzamide carbonyl (~1680 cm) .

Q. What structural features contribute to its potential biological activity?

- The 2-fluorobenzamide moiety enhances metabolic stability and target binding via hydrophobic interactions.

- The 2-methoxyethyl ureido group improves solubility and may engage hydrogen bonding with enzymatic active sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps.

- Catalyst use : Pd-based catalysts or Lewis acids (e.g., ZnCl) accelerate urea formation.

- Temperature control : Lower temperatures (0–25°C) reduce side reactions during sensitive steps (e.g., isocyanate addition) .

Q. How is X-ray crystallography applied to determine the compound’s structure?

- Single-crystal growth : Slow evaporation from ethanol/water mixtures produces diffraction-quality crystals.

- Data collection : Use synchrotron radiation or Mo/Kα sources (λ = 0.71073 Å) at 150 K.

- Refinement : SHELX software refines atomic positions, with R-factors <0.05 for high accuracy. Disorder in flexible groups (e.g., methoxyethyl) requires constrained refinement .

Q. How can computational methods elucidate its mechanism of action?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., kinases or GPCRs).

- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with activity trends.

- MD simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., 100 ns trajectories) .

Q. How to resolve discrepancies in biological activity data across studies?

- Dose-response assays : Validate potency (IC) under standardized conditions (e.g., 72 hr incubations).

- Off-target screening : Use panels like Eurofins Pharma Discovery to rule out non-specific effects.

- Metabolic stability testing : Liver microsome assays identify rapid degradation as a confounding factor .

Q. What strategies assess the compound’s stability under varying pH and temperature?

- Forced degradation studies : Expose to acidic (pH 1–3), basic (pH 10–12), and oxidative (HO) conditions.

- HPLC monitoring : Track degradation products (e.g., hydrolyzed benzamide) using C18 columns and UV detection (λ = 254 nm).

- Accelerated stability tests : Store at 40°C/75% RH for 4 weeks to predict shelf life .

Methodological Notes

- Contradictions in evidence : While most studies emphasize carbodiimide coupling for amide bonds, alternative methods (e.g., mixed carbonates) may reduce racemization risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.